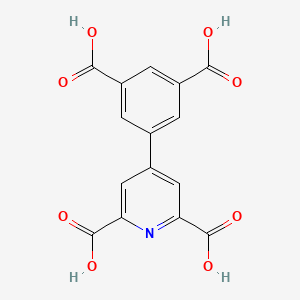
4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C15H9NO8. It is known for its unique structure, which includes both pyridine and carboxyphenyl groups. This compound is often used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable coordination complexes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid typically involves the reaction of pyridine-2,6-dicarboxylic acid with 3,5-dicarboxybenzene. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid involves its ability to form stable coordination complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to specific biological and chemical effects . The exact molecular targets and pathways depend on the specific application and the metal ions involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2,6-dicarboxylic acid: Similar in structure but lacks the carboxyphenyl group.
3,5-Dicarboxybenzene: Contains the carboxyphenyl group but lacks the pyridine ring.
Uniqueness
4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid is unique due to its combination of pyridine and carboxyphenyl groups, which allows it to form more stable and versatile coordination complexes compared to its similar compounds .
Eigenschaften
Molekularformel |
C15H9NO8 |
|---|---|
Molekulargewicht |
331.23 g/mol |
IUPAC-Name |
4-(3,5-dicarboxyphenyl)pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C15H9NO8/c17-12(18)8-1-6(2-9(3-8)13(19)20)7-4-10(14(21)22)16-11(5-7)15(23)24/h1-5H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChI-Schlüssel |
DVXXTUUGRWKVPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=NC(=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


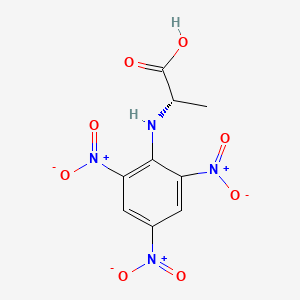
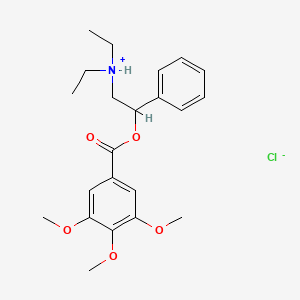
![Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate](/img/structure/B13747089.png)
![Dimethyl-[2-(4,4,6-trimethyl-[1,3,2]dioxaborinan-2-yloxy)-ethyl]-amine](/img/structure/B13747097.png)
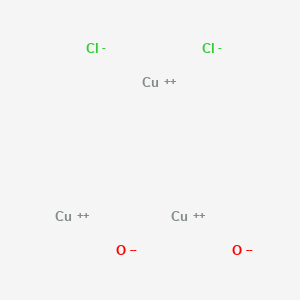
![2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide](/img/structure/B13747112.png)


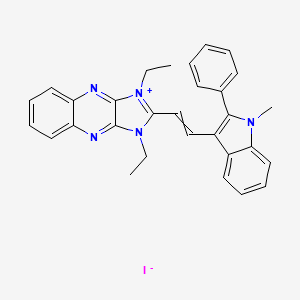
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-ylthio)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13747143.png)
![[3-Ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azaniumdichloride](/img/structure/B13747147.png)
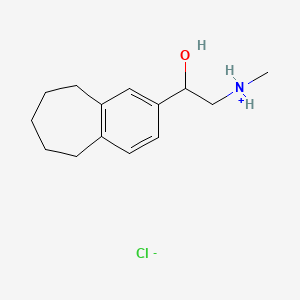
![2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B13747161.png)

